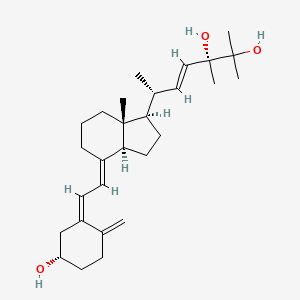
24,25-dihydroxyvitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a crucial role in the regulation of calcium and phosphorus metabolism in the body. It is formed through the hydroxylation of vitamin D2 at the 24th and 25th carbon positions. The compound is significant in maintaining bone health and has various biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. The process can be carried out using specific enzymes such as cytochrome P450 enzymes, particularly CYP24A1, which catalyzes the hydroxylation at the 24th and 25th positions . The reaction conditions often include the presence of cofactors like NADPH and oxygen.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary hydroxylase enzymes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 24,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups in synthetic chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have distinct biological activities .
Aplicaciones Científicas De Investigación
24,25-Dihydroxyvitamin D2 has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs.
Biology: The compound is studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Research focuses on its potential therapeutic applications in treating bone disorders and vitamin D deficiencies.
Mecanismo De Acción
The mechanism of action of 24,25-dihydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphorus homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance . The molecular targets include various transport proteins and enzymes that facilitate calcium absorption and utilization.
Comparación Con Compuestos Similares
1,25-Dihydroxyvitamin D2: Another hydroxylated form of vitamin D2 with different biological activities.
24,25-Dihydroxyvitamin D3: A similar compound derived from vitamin D3 (cholecalciferol) with comparable functions.
Uniqueness: 24,25-Dihydroxyvitamin D2 is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Unlike 1,25-dihydroxyvitamin D2, which is the most active form of vitamin D, this compound has a more specialized role in bone health and calcium metabolism .
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28-/m1/s1 |
Clave InChI |
BPEQZNMKGFTMQE-LXHCYJFYSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Sinónimos |
24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















